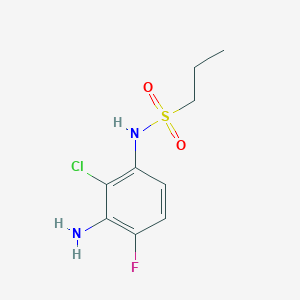

N-(3-amino-2-chloro-4-fluorophenyl)propane-1-sulfonamide

説明

N-(3-amino-2-chloro-4-fluorophenyl)propane-1-sulfonamide is a sulfonamide derivative featuring a substituted phenyl ring with amino (-NH₂), chloro (-Cl), and fluoro (-F) groups at positions 3, 2, and 4, respectively. The propane-1-sulfonamide moiety is attached to the phenyl ring via the nitrogen atom. This compound’s structural complexity arises from its multi-substituted aromatic system and polar sulfonamide group, which may confer unique physicochemical properties, such as enhanced solubility or specific biological interactions.

特性

分子式 |

C9H12ClFN2O2S |

|---|---|

分子量 |

266.72 g/mol |

IUPAC名 |

N-(3-amino-2-chloro-4-fluorophenyl)propane-1-sulfonamide |

InChI |

InChI=1S/C9H12ClFN2O2S/c1-2-5-16(14,15)13-7-4-3-6(11)9(12)8(7)10/h3-4,13H,2,5,12H2,1H3 |

InChIキー |

KTTYPESOUDVULQ-UHFFFAOYSA-N |

正規SMILES |

CCCS(=O)(=O)NC1=C(C(=C(C=C1)F)N)Cl |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-amino-2-chloro-4-fluorophenyl)propane-1-sulfonamide typically involves multiple steps, starting with the functionalization of the phenyl ring. One common approach is the nitration of 2-chloro-4-fluoroaniline, followed by reduction to introduce the amino group. The resulting intermediate is then subjected to sulfonation using propane-1-sulfonyl chloride under basic conditions to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes controlling temperature, reaction time, and the use of catalysts to facilitate the sulfonation process. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product .

化学反応の分析

Types of Reactions: N-(3-amino-2-chloro-4-fluorophenyl)propane-1-sulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The chloro and fluoro groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions, leading to the formation of new derivatives.

Oxidation and Reduction: The amino group can be oxidized to form nitroso or nitro derivatives, while reduction can yield corresponding amines.

Coupling Reactions: The compound can undergo coupling reactions with boronic acids or other coupling partners in the presence of palladium catalysts.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Hydrogen peroxide or potassium permanganate.

Reduction: Sodium borohydride or lithium aluminum hydride.

Coupling Reactions: Palladium catalysts such as palladium on carbon or palladium acetate.

Major Products Formed:

- Substituted phenyl derivatives.

- Oxidized or reduced amine derivatives.

- Coupled products with various functional groups .

科学的研究の応用

Medicinal Chemistry

Anticancer Activity

N-(3-amino-2-chloro-4-fluorophenyl)propane-1-sulfonamide has been investigated for its anticancer properties. Studies indicate that it exhibits significant cytotoxic effects against various cancer cell lines. For instance, a recent study evaluated its efficacy against a panel of human tumor cells, revealing a mean growth inhibition rate that suggests potential as an anticancer agent .

Mechanism of Action

The compound's mechanism of action appears to involve the inhibition of specific enzymes crucial for cancer cell proliferation. This inhibition leads to apoptosis (programmed cell death) in malignant cells, making it a candidate for further development in cancer therapeutics .

Antimicrobial Properties

Research has shown that sulfonamides, including N-(3-amino-2-chloro-4-fluorophenyl)propane-1-sulfonamide, possess antimicrobial properties. They work by inhibiting bacterial dihydropteroate synthase, an enzyme involved in folate synthesis, which is essential for bacterial growth. This makes them valuable in treating bacterial infections .

Drug Development and Synthesis

N-(3-amino-2-chloro-4-fluorophenyl)propane-1-sulfonamide serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows for modifications that can enhance biological activity or alter pharmacokinetic properties. The synthesis process typically involves coupling reactions and can be optimized for yield and purity .

Table 1: Summary of Research Findings on N-(3-amino-2-chloro-4-fluorophenyl)propane-1-sulfonamide

Case Study: Anticancer Evaluation

A notable study conducted by the National Cancer Institute assessed the compound's activity across multiple cancer cell lines. The results indicated that it possesses a promising profile for further development as an anticancer drug, highlighting its potential to inhibit tumor growth effectively .

作用機序

N-(3-アミノ-2-クロロ-4-フルオロフェニル)プロパン-1-スルホンアミドの作用機序は、酵素や受容体などの分子標的との相互作用に関係しています。アミノ基は、活性部位残基と水素結合を形成することができ、一方、クロロ基とフルオロ基は、疎水性相互作用によって結合親和性を高める可能性があります。 これらの相互作用は、標的タンパク質の活性を調節し、目的の生物学的効果をもたらす可能性があります .

類似の化合物:

- N-(3-クロロ-2-メチルフェニル)-4-(4-フルオロフェニル)-1,3-チアゾール-2-アミン

- 3-アミノ-N-(3-クロロ-4-フルオロフェニル)-2-メチルベンゼン-1-スルホンアミド

比較: N-(3-アミノ-2-クロロ-4-フルオロフェニル)プロパン-1-スルホンアミドは、異なる反応性と生物活性を付与する官能基の特定の組み合わせのためにユニークです。 類似の化合物と比較して、分子標的に対する結合親和性と選択性が異なる可能性があり、研究開発において貴重なツールとなっています .

類似化合物との比較

Comparison with Structurally Similar Compounds

Functional Group and Substituent Analysis

The following table summarizes key structural features of N-(3-amino-2-chloro-4-fluorophenyl)propane-1-sulfonamide and related compounds from the evidence:

Key Observations:

Sulfonamide vs.

Substituent Positioning : The target’s 2-Cl, 3-NH₂, and 4-F substituents create a sterically crowded phenyl ring. In contrast, 3-Chloro-N-phenyl-phthalimide () has a single chloro substituent on a phthalimide ring, which is less polar but rigid, favoring polymer backbone formation .

Amino Group Variations: The primary amino group (-NH₂) in the target contrasts with the tertiary amine (-N(CH₃)₂) in Compound f (), which may reduce basicity but increase hydrogen-bond-donor capacity in the target .

Molecular Weight and Polarity:

生物活性

N-(3-amino-2-chloro-4-fluorophenyl)propane-1-sulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realm of antimicrobial and enzyme inhibition. This article presents a comprehensive review of the biological activity associated with this compound, including its mechanism of action, efficacy against various pathogens, and relevant research findings.

- Chemical Formula : C9H12ClF N2O2S

- Molecular Weight : 250.26 g/mol

- CAS Number : 1103234-57-6

- IUPAC Name : N-(3-amino-2-chloro-4-fluorophenyl)propane-1-sulfonamide

N-(3-amino-2-chloro-4-fluorophenyl)propane-1-sulfonamide primarily acts as an inhibitor of bacterial enzymes, particularly β-lactamases. These enzymes are responsible for antibiotic resistance in various bacterial strains. By inhibiting these enzymes, the compound enhances the efficacy of β-lactam antibiotics, making it a valuable candidate in combating resistant infections.

Antimicrobial Activity

A series of studies have demonstrated the antimicrobial efficacy of N-(3-amino-2-chloro-4-fluorophenyl)propane-1-sulfonamide against several pathogenic bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Escherichia coli | 0.5 |

| Pseudomonas aeruginosa | 1.0 |

| Staphylococcus aureus | 0.25 |

| Klebsiella pneumoniae | 0.5 |

These results suggest that the compound shows significant activity against both Gram-positive and Gram-negative bacteria.

Case Studies

- Inhibition of β-lactamases : In a comparative study, N-(3-amino-2-chloro-4-fluorophenyl)propane-1-sulfonamide was shown to inhibit various classes of β-lactamases more effectively than traditional inhibitors like clavulanate and tazobactam. The study reported IC50 values in the nanomolar range, indicating potent inhibition .

- Synergistic Effects : Another study evaluated the compound's synergistic effects when combined with meropenem against multidrug-resistant Acinetobacter baumannii. The combination therapy resulted in a significant reduction in MIC values, suggesting that this compound could be used to enhance the activity of existing antibiotics .

Research Findings

Recent research has highlighted the following key findings regarding the biological activity of N-(3-amino-2-chloro-4-fluorophenyl)propane-1-sulfonamide:

- Enzyme Inhibition : The compound has been found to effectively inhibit serine and metallo β-lactamases, which are critical for bacterial resistance mechanisms.

- Structural Activity Relationship (SAR) : Studies have explored modifications to the sulfonamide structure, leading to derivatives with improved potency and selectivity against specific bacterial strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。